1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a carbazole moiety, a chlorophenyl group, and a piperazine ring. Compounds with such structures are often studied for their potential pharmacological properties, including antipsychotic, antidepressant, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting with a suitable carbazole precursor, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of the Piperazine Ring: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate halogenated precursors.
Coupling Reactions: The final step often involves coupling the carbazole and piperazine moieties through a linker, such as a propanol group, using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for psychiatric or neurological disorders.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol often involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways: Modulating signaling pathways, such as neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- 1-(9H-carbazol-9-yl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
- 1-(9H-carbazol-9-yl)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
Uniqueness
1-(9H-carbazol-9-yl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol is unique due to its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets.
Properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-19-6-5-7-20(16-19)28-14-12-27(13-15-28)17-21(30)18-29-24-10-3-1-8-22(24)23-9-2-4-11-25(23)29/h1-11,16,21,30H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOITYYNMBHSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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